molecular formula C16H10FNO2S B11319603 N-(4-fluorophenyl)-1-oxo-1H-isothiochromene-3-carboxamide

N-(4-fluorophenyl)-1-oxo-1H-isothiochromene-3-carboxamide

Cat. No.: B11319603
M. Wt: 299.3 g/mol
InChI Key: CIGNFGDEKPHRID-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-1-oxo-1H-isothiochromene-3-carboxamide is a synthetic organic compound that belongs to the class of isothiochromene derivatives This compound is characterized by the presence of a fluorophenyl group, an isothiochromene core, and a carboxamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-1-oxo-1H-isothiochromene-3-carboxamide typically involves the following steps:

    Formation of the Isothiochromene Core: The isothiochromene core can be synthesized through a cyclization reaction of appropriate precursors under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction using a fluorinated aromatic compound.

    Formation of the Carboxamide Group: The carboxamide group is formed by reacting the intermediate compound with an amine under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-1-oxo-1H-isothiochromene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.

    Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens, nucleophiles, and electrophiles are used under appropriate conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and substituted derivatives of the original compound.

Scientific Research Applications

N-(4-fluorophenyl)-1-oxo-1H-isothiochromene-3-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-1-oxo-1H-isothiochromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-fluorophenyl)-1-oxo-1H-pyrazole-3-carboxamide
  • N-(4-fluorophenyl)-1-oxo-1H-thiochromene-3-carboxamide
  • N-(4-fluorophenyl)-1-oxo-1H-quinoline-3-carboxamide

Uniqueness

N-(4-fluorophenyl)-1-oxo-1H-isothiochromene-3-carboxamide is unique due to its specific isothiochromene core structure, which imparts distinct chemical and biological properties compared to other similar compounds

Properties

Molecular Formula

C16H10FNO2S

Molecular Weight

299.3 g/mol

IUPAC Name

N-(4-fluorophenyl)-1-oxoisothiochromene-3-carboxamide

InChI

InChI=1S/C16H10FNO2S/c17-11-5-7-12(8-6-11)18-15(19)14-9-10-3-1-2-4-13(10)16(20)21-14/h1-9H,(H,18,19)

InChI Key

CIGNFGDEKPHRID-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(SC2=O)C(=O)NC3=CC=C(C=C3)F

Origin of Product

United States

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